molecular formula C13H11ClO3S B1335511 4-(Benzyloxy)benzene-1-sulfonyl chloride CAS No. 87001-32-9

4-(Benzyloxy)benzene-1-sulfonyl chloride

Cat. No.: B1335511
CAS No.: 87001-32-9
M. Wt: 282.74 g/mol
InChI Key: BRTDEKQMIKCPKH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S and a molecular weight of 282.74 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-(benzyloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from reduction reactions.

    Sulfonate Esters: Formed from oxidation reactions.

Scientific Research Applications

4-(Benzyloxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl Chloride: Similar in structure but contains a bromine atom instead of a benzyloxy group.

    4-Methylbenzenesulfonyl Chloride: Contains a methyl group instead of a benzyloxy group.

    4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of a benzyloxy group

Uniqueness

4-(Benzyloxy)benzene-1-sulfonyl chloride is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

4-phenylmethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTDEKQMIKCPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406203
Record name 4-(Benzyloxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87001-32-9
Record name 4-(Benzyloxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1.12 portion of anhydrous DMF is cooled to 0° C. and treated dropwise with 2.06 g of sulfuryl chloride. The resulting suspension is stirred for 30 min., then treated with 1.50 g of benzyl phenyl ether. The mixture is heated at 90° C. for 3 h, then cooled, extracted with brine and methylene chloride, and dried over MgSO4. Chormotography on silica gel (i-PrOH/hexanes) yields 4-benzyloxybenzenesulfonyl chloride.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 22.4 g (146 mmol) of sulfur trioxide/DMF complex in 60 mL of anhydrous 1,2-dichloroethane at room temperature, was added a solution of 30 g (162 mmol) of benzylphenyl ether in 30 mL of anhydrous 1,2-dichloroethane. The resulting mixture was warmed to reflux and maintained there for 1 hour, cooled to room temperature and 10.8 mL (146 mmol) of thionyl chloride added. The reaction was then warmed to 75 C for 1 hour, cooled in an ice bath, 50 mL of water slowly added, then ethyl acetate. The layers were separated, washed with saturated sodium bicarbonate, brine, dried with magnesium sulfate, filtered and stripped. The resulting solids were triturated with hexane to afford 24.5 g of pure 4-(Benzyloxy)benzenesulfonyl chloride.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 55 ml (639 mmol) of oxalyl chloride in 250 ml of dichloromethane is added dropwise to a solution of 61 g (213 mmol) of the sodium salt of 4-benzyloxybenzenesulfonic acid in 200 ml of dimethylformamide, while maintaining the temperature between −20° C. and −10° C. After addition, the reaction medium is slowly brought back to ambient temperature and then stirred for 18 h, poured onto ice and extracted with ethyl acetate. The organic phase is washed with water and with a saturated aqueous solution of sodium chloride and concentrated under vacuum. 54 g (89%) of 4-benzyloxybenzenesulfonyl chloride are obtained in the form of a white solid.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Thionyl chloride (200 mL, 326.2 grams, 2742 mmol) is added to the solid title A compound, 4-benzyloxybenzenesulfonic acid sodium salt, followed by 10 drops of DMF. The mixture is heated to reflux overnight and then concentrated under vacuum. Hot toluene (250 mL) is added, and the mixture is filtered. The filtrate is concentrated under vacuum. Toluene is again added to the residue followed by filtration and concentration under vacuum to give 4-benzyloxybenzenesulfonyl chloride as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
4-benzyloxybenzenesulfonic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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